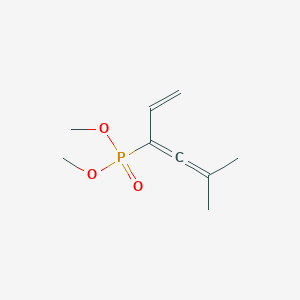
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- is a chemical compound that consists of a triazole ring attached to a tricyclo decyl group. This compound is notable for its unique structure, which combines the properties of triazoles and tricyclo decyl groups. Triazoles are known for their applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- typically involves the reaction of a triazole precursor with a tricyclo decyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
化学反応の分析
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized triazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazole products.
Substitution: The triazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions include various substituted triazoles and tricyclo decyl derivatives.
科学的研究の応用
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes, leading to its observed biological effects. The triazole ring can interact with metal ions or other biomolecules, modulating their activity and function.
類似化合物との比較
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-adamantyl-: This compound has a similar triazole ring but with an adamantyl group instead of a tricyclo decyl group. It exhibits different physical and chemical properties due to the structural differences.
1H-1,2,4-Triazole, 1-cyclohexyl-: This compound features a cyclohexyl group attached to the triazole ring, leading to variations in reactivity and applications compared to the tricyclo decyl derivative.
The uniqueness of 1H-1,2,4-Triazole, 1-tricyclo(331
特性
CAS番号 |
69625-62-3 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
1-(1-adamantyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H17N3/c1-9-2-11-3-10(1)5-12(4-9,6-11)15-8-13-7-14-15/h7-11H,1-6H2 |
InChIキー |
ZBBZETXZKFHHLA-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)






